molecular formula C14H16ClN B1279980 2,2-Diphenylethanamine hydrochloride CAS No. 7351-52-2

2,2-Diphenylethanamine hydrochloride

Cat. No.: B1279980
CAS No.: 7351-52-2
M. Wt: 233.73 g/mol
InChI Key: NMKWKTZCPBLCJI-UHFFFAOYSA-N
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Description

2,2-Diphenylethanamine hydrochloride: is an organic compound with the molecular formula C14H16ClN . It is a derivative of ethanamine, where two phenyl groups are attached to the second carbon atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diphenylethanamine hydrochloride typically involves the reaction of 2,2-Diphenylethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

C14H15N+HClC14H16ClNC14H15N + HCl \rightarrow C14H16ClN C14H15N+HCl→C14H16ClN

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process includes the purification of the product to achieve the desired purity levels. The compound is then crystallized and dried for further use.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylethylamine.

    Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2,2-Diphenylethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylethanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction mechanisms and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Phenylethylamine hydrochloride
  • 3-Phenyl-1-propylamine
  • 2-(p-Tolyl)ethylamine
  • Aminodiphenylmethane hydrochloride

Comparison: 2,2-Diphenylethanamine hydrochloride is unique due to the presence of two phenyl groups attached to the second carbon atom. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, 2-Phenylethylamine hydrochloride has only one phenyl group, which affects its reactivity and applications.

Properties

IUPAC Name

2,2-diphenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWKTZCPBLCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485186
Record name 2,2-diphenylethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7351-52-2
Record name NSC156045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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